molecular formula C10H8N4 B8279695 5-Azidomethyl-quinoline

5-Azidomethyl-quinoline

Cat. No. B8279695
M. Wt: 184.20 g/mol
InChI Key: ZPRNGQVPYAOVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07601714B2

Procedure details

Triphenylphosphine (172 mg, 0.65 mmol) was added to the solution of 5-azidomethyl-quinoline (109 mg, 0.59 mmol) in THF (3 mL) at 0° C. After 5 min of stirring, the reaction mixture was warmed to room temperature and stirred at that temperature 16 h. The reaction mixture was diluted with ammonium hydroxide (0.55 mL) and stirred for 3 h. The mixture was then treated with 2M NaOH (0.8 mL) and stirred for another 1 h. The solution was diluted with ethyl acetate and the organic phase was separated, dried over Na2SO4, concentrated. The resulting residue was purified by silica gel prep TLC using 10:1:0.3 CH2Cl2:MeOH:Et3N as an eluant to afford 105 mg of quinolin-5-yl-methylamine as a colorless solid.
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C[C:24]1[CH:33]=[CH:32][CH:31]=[C:30]2[C:25]=1[CH:26]=[CH:27][CH:28]=[N:29]2)=[N+]=[N-].[OH-].[Na+].[OH-].[NH4+:37]>C1COCC1.C(OCC)(=O)C>[N:37]1[C:24]2[C:25](=[C:30]([NH:29][CH3:28])[CH:31]=[CH:32][CH:33]=2)[CH:26]=[CH:27][CH:1]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
172 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
109 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C2C=CC=NC2=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.55 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 5 min of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at that temperature 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred for another 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel prep TLC

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1=CC=CC2=C(C=CC=C12)NC
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.